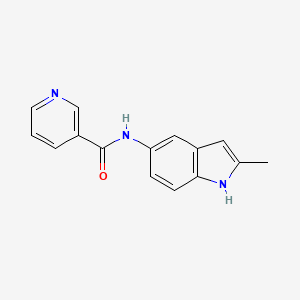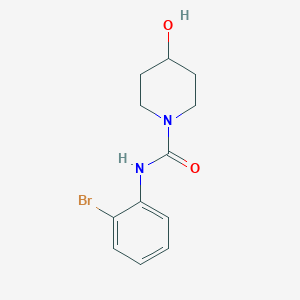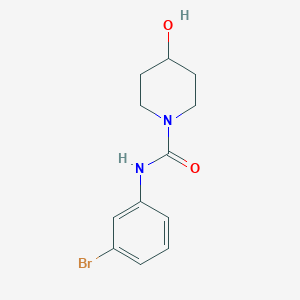
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide, also known as MI-773, is a small molecule inhibitor that selectively targets the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in preventing the development of cancer. The MDM2 protein, on the other hand, is an oncogene that promotes cancer cell growth by inhibiting the function of p53. MI-773 has been shown to inhibit the interaction between p53 and MDM2, leading to the reactivation of p53 and the induction of apoptosis in cancer cells.
Mecanismo De Acción
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide works by binding to the MDM2 protein and preventing it from interacting with p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has also been shown to have other effects on cancer cells, such as inhibiting cell proliferation and inducing cell cycle arrest.
Biochemical and Physiological Effects:
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been shown to have selective activity against cancer cells, with minimal toxicity to normal cells. It has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide is its high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective p53-MDM2 inhibitors. Another area of research is the investigation of the potential use of N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in combination with other cancer therapies to enhance their effectiveness. Additionally, there is a need for further studies to investigate the safety and efficacy of N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in clinical trials.
Métodos De Síntesis
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2-methyl-1H-indole, which is then reacted with 3-pyridinecarboxylic acid to form the desired product, N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide. The final product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Several studies have also investigated the potential use of N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has also been shown to have synergistic effects with other p53 activators, such as Nutlin-3 and RITA.
Propiedades
IUPAC Name |
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-7-12-8-13(4-5-14(12)17-10)18-15(19)11-3-2-6-16-9-11/h2-9,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOAOOBLMMSDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)





![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)